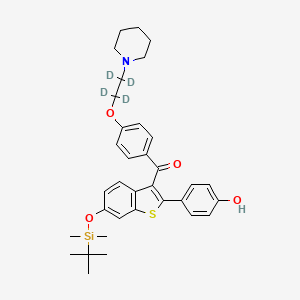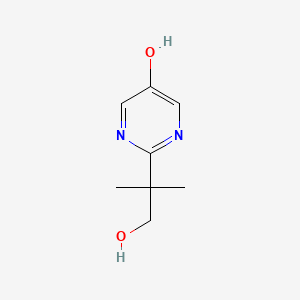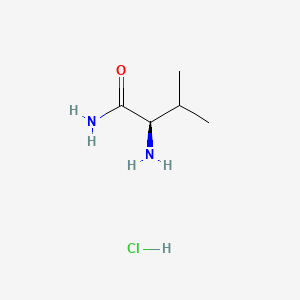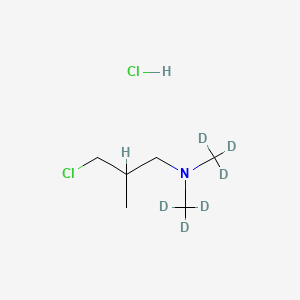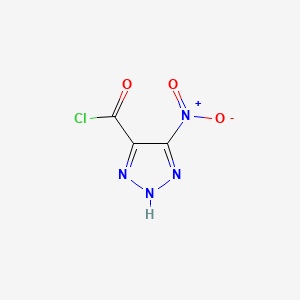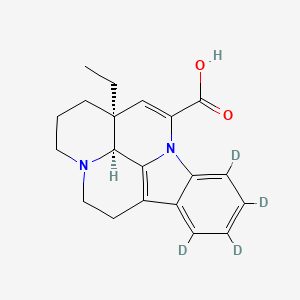
1-Methyl Mebendazole
Overview
Description
1-Methyl Mebendazole is a derivative of Mebendazole, a well-known benzimidazole carbamate anthelmintic. It is characterized by the addition of a methyl group to the benzimidazole ring, which enhances its pharmacological properties. Mebendazole itself is widely used to treat parasitic worm infections, and its derivatives, including this compound, have shown potential in various scientific and medical applications .
Mechanism of Action
Target of Action
1-Methyl Mebendazole, a derivative of the anthelmintic drug Mebendazole, primarily targets tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are crucial for various cellular processes, including cell division and intracellular transport .
Mode of Action
this compound inhibits the polymerization of tubulin into microtubules . It binds to the colchicine-sensitive site of tubulin, thus preventing the assembly of microtubules . This disruption of microtubule dynamics leads to the degeneration of the cytoplasmic microtubules, affecting the normal functioning of cells .
Biochemical Pathways
The inhibition of tubulin polymerization by this compound affects several biochemical pathways. It disrupts glucose uptake, a crucial process for the survival and growth of cells . Additionally, it has been found to inhibit the JAK-STAT3 signaling pathway , which plays a vital role in cell proliferation, survival, and differentiation . Furthermore, it can impede the S1P/FAK/vimentin pathway, which is involved in cell migration .
Pharmacokinetics
It is extensively metabolized in the liver and excreted in feces and urine .
Result of Action
The action of this compound leads to several molecular and cellular effects. It inhibits cell proliferation and migration while promoting apoptosis . It also induces reactive oxygen species (ROS) generation, leading to further cellular damage . In cancer cells, it has been shown to reduce tumor growth and metastatic spread .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, hypoxic conditions in the tumor microenvironment can affect the drug’s efficacy . Moreover, genetic factors such as mutations in tubulin or associated proteins could potentially influence the drug’s action and efficacy .
Biochemical Analysis
Biochemical Properties
1-Methyl Mebendazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits tubulin polymerization, leading to the disruption of microtubule formation . This interaction affects the cytoskeleton of cells, which is crucial for maintaining cell shape, intracellular transport, and cell division. Additionally, this compound has been shown to interact with integrin β4 (ITGβ4), reducing its expression and thereby affecting cancer stem cell properties .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In cancer cells, it has been observed to reduce cell proliferation, induce apoptosis, and cause G2/M cell cycle arrest . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the malignant progression of glioma by targeting signaling pathways related to cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition and changes in gene expression. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization and resulting in the loss of cytoplasmic microtubules . This disruption of microtubules affects various cellular functions, including mitosis and intracellular transport. Additionally, this compound has been shown to activate caspases, inhibit angiogenesis, and modulate signal transducing kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The stability and degradation of the compound can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits parasitic infections without causing significant adverse effects . At higher doses, it can lead to toxic effects, including bone marrow suppression and hepatotoxicity . The threshold for these adverse effects varies among different animal species, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily in the liver. It undergoes extensive metabolism, with the major metabolite being methyl-5(6)-(α-hydroxybenzyl)-2-benzimidazole carbamate . This metabolite is further conjugated and excreted via bile and urine. The compound’s metabolism involves phase I and phase II reactions, including oxidation, reduction, and conjugation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has low systemic bioavailability due to poor absorption from the gastrointestinal tract . It can penetrate the blood-brain barrier, making it effective in treating central nervous system infections . The compound’s distribution is influenced by its binding to plasma proteins and its affinity for specific tissues.
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it exerts its effects on microtubules . It does not appear to target specific organelles but rather affects the overall cytoskeletal structure. The compound’s localization is influenced by its chemical properties and interactions with cellular components. Post-translational modifications and targeting signals may also play a role in directing its subcellular distribution .
Preparation Methods
The synthesis of 1-Methyl Mebendazole involves several steps, starting with the formation of the benzimidazole ring. This is typically achieved by reacting o-phenylenediamine with a carboxylic acid derivative. The methylation of the benzimidazole ring is then carried out using methyl iodide in the presence of a base such as potassium carbonate . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methyl Mebendazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
1-Methyl Mebendazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity and stability of benzimidazole derivatives.
Biology: It has been investigated for its potential as an antiparasitic agent, similar to Mebendazole.
Medicine: Recent studies have explored its anticancer properties, particularly in treating brain cancers and other malignancies
Comparison with Similar Compounds
1-Methyl Mebendazole is similar to other benzimidazole derivatives such as:
Mebendazole: The parent compound, widely used as an antiparasitic agent.
Albendazole: Another benzimidazole carbamate with similar antiparasitic properties.
Thiabendazole: Known for its antifungal and antiparasitic activities.
Flubendazole: Used primarily in veterinary medicine for its antiparasitic effects
What sets this compound apart is its enhanced pharmacological properties due to the addition of the methyl group, which may improve its efficacy and binding affinity compared to its analogs.
Properties
IUPAC Name |
methyl N-(5-benzoyl-1-methylbenzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-20-14-9-8-12(15(21)11-6-4-3-5-7-11)10-13(14)18-16(20)19-17(22)23-2/h3-10H,1-2H3,(H,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXOKPYARUONDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)N=C1NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157361 | |
| Record name | 1-Methyl mebendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132119-11-0 | |
| Record name | 1-Methyl mebendazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132119110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl mebendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL MEBENDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5OOP2R46Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



